molecular formula C25H22O2S B14181460 4-Benzyl-4-methyl-2,6-diphenyl-1lambda~6~-thiopyran-1,1(4H)-dione CAS No. 908587-56-4

4-Benzyl-4-methyl-2,6-diphenyl-1lambda~6~-thiopyran-1,1(4H)-dione

Cat. No.: B14181460
CAS No.: 908587-56-4
M. Wt: 386.5 g/mol
InChI Key: PQAMOMKKUHTGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide is an organic compound belonging to the thiopyran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide typically involves the oxidation of 4-benzyl-4-methyl-2,6-diphenyl-4H-thiopyran. One common method employs sodium metaperiodate as the oxidizing agent. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide back to the parent thiopyran.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Sodium metaperiodate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent thiopyran.

    Substitution: Various substituted thiopyrans depending on the reagents used.

Scientific Research Applications

2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfur-containing heterocycle can participate in redox reactions, influencing cellular processes. Additionally, its aromatic rings can engage in π-π interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diphenyl-4H-thiopyran-4-one
  • 2,6-Diphenyl-4H-pyran-4-one
  • 2,6-Dimethyl-4H-thiopyran-4-one

Uniqueness

2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide stands out due to its unique combination of substituents, which confer distinct chemical and physical properties.

Properties

CAS No.

908587-56-4

Molecular Formula

C25H22O2S

Molecular Weight

386.5 g/mol

IUPAC Name

4-benzyl-4-methyl-2,6-diphenylthiopyran 1,1-dioxide

InChI

InChI=1S/C25H22O2S/c1-25(17-20-11-5-2-6-12-20)18-23(21-13-7-3-8-14-21)28(26,27)24(19-25)22-15-9-4-10-16-22/h2-16,18-19H,17H2,1H3

InChI Key

PQAMOMKKUHTGHA-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(S(=O)(=O)C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.